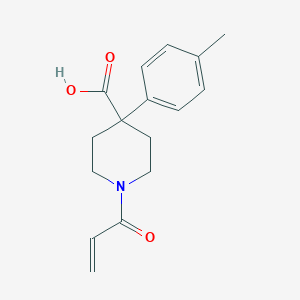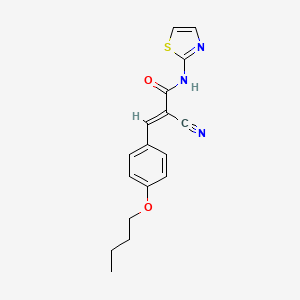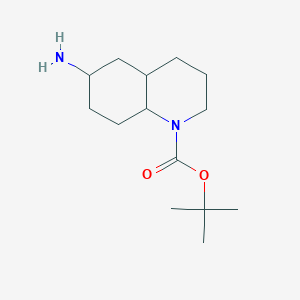
Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is a compound that has been synthesized and studied for its potential applications in scientific research. This molecule is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects.
Scientific Research Applications
Metal-Free C3-Alkoxycarbonylation
This process involves the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using K2S2O8 as an oxidant in metal- and base-free conditions. Tert-butyl carbazate, used as the coupling reagent, showcases the application in synthesizing quinoxaline-3-carbonyl compounds, indicating the compound's utility in preparing bioactive motifs under mild conditions (Xie et al., 2019).
Intramolecular Defluorinative Cyclization
A method for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the use of tert-butyl-related esters as precursors for cyclic amino acids. This highlights the compound's role in creating new structures under basic conditions (Hao et al., 2000).
Asymmetric Hydrogenation
The use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes illustrates the compound's contribution to synthesizing chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).
One-Pot Synthesis of Quinoline-2-carboxylates
Demonstrates a protocol for synthesizing quinoline-2-carboxylates, starting from β-nitroacrylates and 2-aminobenzaldehydes. This research shows the compound's utility in synthesizing biologically active molecules and ligands for metal-catalyzed reactions (Gabrielli et al., 2016).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a drug candidate designed based on the 4-aminoquinoline scaffold, illustrating the compound's potential in developing affordable and effective antimalarial treatments (O’Neill et al., 2009).
Synthesis of Novel Quinoxaline Derivatives
Research into synthesizing new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity showcases the compound's importance in developing treatments for infectious diseases (Jaso et al., 2005).
properties
IUPAC Name |
tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOLNGJEGCXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-decahydroquinoline-1-carboxylate | |
CAS RN |
1781760-04-0 |
Source


|
| Record name | tert-butyl 6-amino-decahydroquinoline-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

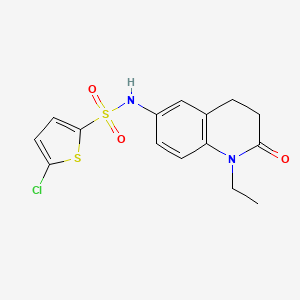


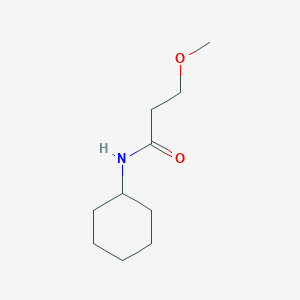

![N-{4-[5-(2,5-dimethoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2658848.png)
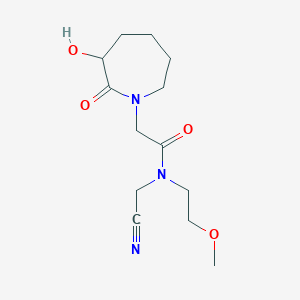
![3-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2658850.png)
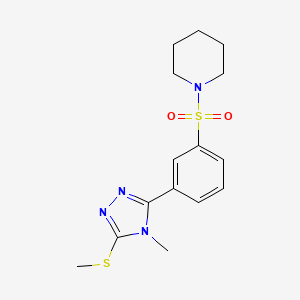
![1-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2658855.png)


